molecular formula C10H15BO3 B11763353 (3-(Tert-butyl)-2-hydroxyphenyl)boronic acid

(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid

Cat. No.: B11763353
M. Wt: 194.04 g/mol
InChI Key: GXRDCSIORBYNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butyl)-2-hydroxyphenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with tert-butyl and hydroxyl substituents. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or boronates.

    Substitution: Ethers or esters.

Scientific Research Applications

(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Tert-butyl)-2-hydroxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The compound can also participate in catalytic cycles, where it acts as a ligand or a reactant in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and catalysis .

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(3-tert-butyl-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C10H15BO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12-14H,1-3H3

InChI Key

GXRDCSIORBYNOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(C)(C)C)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.